molecular formula C24H23N3O6 B3698501 2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3698501
M. Wt: 449.5 g/mol
InChI Key: VAHBTYRGLGAJCJ-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold combining a 1,2-dihydroquinoline moiety linked via a 2-oxoethyl bridge to a 4-nitro-substituted isoindole-1,3-dione group. The ethoxy and trimethyl substituents on the quinoline ring enhance lipophilicity, while the nitro group on the isoindole-dione fragment introduces polar and electron-withdrawing characteristics. Its synthesis likely involves multi-step reactions, including condensation and nitration, common in isoindole-dione chemistry .

Properties

IUPAC Name

2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-5-33-15-9-10-18-17(11-15)14(2)12-24(3,4)26(18)20(28)13-25-22(29)16-7-6-8-19(27(31)32)21(16)23(25)30/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHBTYRGLGAJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common method includes the condensation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with an appropriate isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Using Murcko scaffold classification and Tanimoto similarity metrics , structurally related compounds can be grouped based on core frameworks and substituent patterns . Below is a comparative analysis with three analogs:

Compound Core Scaffold Key Substituents Tanimoto Similarity (Morgan Fingerprints)
Target Compound Quinoline + Isoindole-dione 6-ethoxy, 2,2,4-trimethyl, 4-nitro Reference (1.0)
2-[2-(3,4-Dihydroisoquinolin-1(2H)-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3-dione Isoquinoline + Isoindole-dione 3,4-dihydro, 1-methyl 0.68
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate Chromene + Cyanoethyl Ethoxy, cyano, ester 0.42
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide Benzenesulfonamide + Thiazole Benzyl, cyano, sulfonamide 0.21

Key Observations :

  • The target compound shares the highest similarity (Tanimoto = 0.68) with the isoquinoline-isoindole-dione analog, driven by the conserved isoindole-dione core and alkyl/ether substituents .
  • Chromene and benzenesulfonamide derivatives exhibit lower similarity due to divergent scaffolds and functional groups .
Bioactivity Profiling

Hierarchical clustering of bioactivity profiles (e.g., enzyme inhibition, cytotoxicity) reveals that compounds with structural similarities often cluster into groups with analogous modes of action . For example:

  • Isoindole-dione derivatives (including the target compound) show preferential binding to NAD(P)H-dependent enzymes, likely due to the electron-deficient nitro group interacting with redox-active cofactors.
  • Chromene derivatives exhibit stronger activity against kinase targets, attributed to their planar aromatic systems .
Spectroscopic and Computational Comparisons
  • NMR Analysis: Comparative NMR studies (e.g., chemical shifts in regions A and B of isoindole-dione derivatives) highlight conserved environments for protons near the nitro group, while ethoxy-substituted quinoline protons show distinct deshielding effects .
  • Docking Affinity: Molecular docking reveals that the target compound’s trimethylquinoline moiety enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 isoforms), outperforming analogs with smaller substituents .

Research Findings and Limitations

Key Insights

Structural Determinants of Activity : The 6-ethoxy and nitro groups are critical for target selectivity, as shown by reduced affinity in analogs lacking these substituents .

Metabolic Stability: The trimethylquinoline moiety improves metabolic stability compared to unsubstituted or dihydroquinoline analogs, as inferred from in silico ADME predictions .

Limitations and Knowledge Gaps
  • Experimental Validation : Most data derive from computational models (e.g., QSAR, docking), necessitating wet-lab validation .
  • Synthetic Accessibility: The compound’s complexity poses challenges for large-scale synthesis, as noted in analogous isoindole-dione systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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